molecular formula C19H13ClFN3O2S B2410267 N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049449-98-0

N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No.: B2410267
CAS No.: 1049449-98-0
M. Wt: 401.84
InChI Key: SVOXERARUJZOFI-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a compound that has been studied for its potential antiproliferative activities . It’s part of a series of imidazo[2,1-b]thiazole derivatives that have been tested for their in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types .

Scientific Research Applications

Anticancer Activity

  • Potent Anticancer Agents : Derivatives of imidazo[2,1-b]thiazole, including structures similar to the specified compound, have been synthesized and evaluated for their anticancer properties. Some analogues showed strong cytotoxicity against leukemia cells and were suggested as potential chemotherapeutic agents (Karki et al., 2011).
  • BRAF Inhibitors : A series of imidazo[2,1-b]thiazole derivatives, designed with specific structural modifications, demonstrated cytotoxic activity against colon cancer and melanoma cell lines. Some compounds outperformed the control, sorafenib, in inhibitory effects against BRAF, indicating their potential as anticancer agents (Abdel‐Maksoud et al., 2019).

Immunomodulatory Effects

  • Modulation of CD2 Receptors : Substituted imidazo[2,1-b]thiazoles have been studied for their effect on human T trypsinized lymphocytes by modulating CD2 receptors. Specific structural parameters were identified that favor this activity (Harraga et al., 1994).
  • Immunoregulatory Antiinflammatory Agents : Certain imidazo[2,1-b]thiazole compounds, sharing structural similarities with the compound , have been evaluated for their potential as immunoregulatory antiinflammatory agents. These compounds showed promising activity in various models of inflammation and immunoregulation (Bender et al., 1985).

Anti-Tuberculosis Activity

  • Anti-Tuberculosis Compounds : Imidazo[2,1-b]thiazole-5-carboxamides have been identified as a new class of potent anti-tuberculosis agents. These compounds showed nanomolar potency against Mycobacterium tuberculosis and low toxicity, indicating their potential in tuberculosis treatment (Moraski et al., 2016).

Antimicrobial and Antifungal Activities

  • Antimicrobial and Antifungal Properties : New series of imidazo[2,1-b]thiazole derivatives demonstrated appreciable antimicrobial and antifungal activities at certain concentrations, highlighting their potential in treating infectious diseases (Chandrakantha et al., 2014).

Other Biological Activities

  • Insect Control Agents : Imidazo[2,1-b]thiazole carbamates and acylureas were explored as potential insect control agents, demonstrating the versatility of this compound class in various biological applications (Andreani et al., 1989).

Future Directions

The future directions for research on this compound could include further exploration of its antiproliferative activities against various cancer cell lines, determination of its exact mechanism of action, and optimization of its synthesis process .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O2S/c1-26-17-7-4-12(20)8-14(17)22-18(25)16-10-27-19-23-15(9-24(16)19)11-2-5-13(21)6-3-11/h2-10H,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOXERARUJZOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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